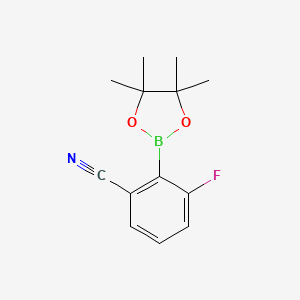

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Übersicht

Beschreibung

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organoboron compound that features a fluorine atom, a benzonitrile group, and a dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a multi-step process. One common method involves the reaction of 3-fluorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions, typically biaryl compounds.

Oxidized Derivatives: Including boronic acids and other oxidized forms of the boronic ester.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron atoms can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may enhance its bioactivity against tumor cells. Studies have shown that boron-containing compounds can interfere with cancer cell metabolism and proliferation .

Targeted Drug Delivery

The fluorinated benzene ring can improve the pharmacokinetic properties of drugs by enhancing their lipophilicity and membrane permeability. This property is particularly beneficial for targeted drug delivery systems where precise localization of therapeutic agents is critical .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound's optoelectronic properties make it suitable for applications in OLED technology. The presence of the dioxaborolane group facilitates charge transport and enhances luminescence efficiency. Studies have demonstrated that incorporating such compounds into OLEDs can significantly improve device performance .

Sensors

Due to its sensitivity to environmental changes, this compound can be used in sensor applications. Its ability to respond to specific ions or molecules makes it a candidate for developing chemical sensors that detect pollutants or hazardous substances in various environments .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules .

Functionalization of Aromatic Compounds

The presence of the fluorine atom enhances electrophilic substitution reactions on aromatic rings. This characteristic can be exploited to functionalize various aromatic substrates efficiently .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell growth |

| Targeted Drug Delivery | Enhanced pharmacokinetics | |

| Materials Science | OLEDs | Improved luminescence efficiency |

| Sensors | Detection of environmental pollutants | |

| Organic Synthesis | Cross-Coupling Reactions | Efficient carbon-carbon bond formation |

| Functionalization of Aromatic Compounds | Enhanced reactivity due to fluorine |

Case Study: Anticancer Properties

A study published in MDPI investigated the effects of boron-containing compounds on cancer cell lines. It was found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the disruption of mitochondrial function and induction of apoptosis through reactive oxygen species generation .

Wirkmechanismus

The mechanism by which 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The fluorine atom and benzonitrile group also contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzonitrile group.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a fluorine atom and a benzonitrile group, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Biologische Aktivität

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H23BFNO4

- Molecular Weight : 335.18 g/mol

- IUPAC Name : 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

The biological activity of this compound is largely attributed to the presence of the boron atom in the dioxaborolane moiety. Boron-containing compounds are known to participate in various biochemical processes such as enzyme inhibition and modulation of signaling pathways. Specifically, the dioxaborolane group may enhance the compound's ability to interact with biological targets through reversible covalent bonding.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antiparasitic Activity : Some studies have shown that derivatives of dioxaborolane exhibit potent activity against malaria parasites. For example, modifications to the structure can enhance solubility and metabolic stability while retaining antiparasitic efficacy .

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation .

- Antimicrobial Properties : The incorporation of fluorine atoms has been linked to increased antimicrobial activity in various studies. This modification can enhance lipophilicity and improve membrane penetration .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiparasitic | Effective against Plasmodium falciparum | |

| Anticancer | Inhibits specific cancer-related enzymes | |

| Antimicrobial | Enhanced activity against bacterial strains |

Case Study: Antiparasitic Efficacy

In a study evaluating the efficacy of related compounds against Plasmodium berghei, it was found that structural modifications led to a significant reduction in parasitemia in treated mice models. The compound demonstrated a 30% reduction at a dosage of 40 mg/kg over four days . This suggests that similar derivatives could have therapeutic potential in malaria treatment.

Case Study: Anticancer Activity

A recent investigation into boron-containing compounds showed that they could inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The study highlighted that modifications like those seen in this compound could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Eigenschaften

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZNJDDVIROEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623703 | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624741-47-5 | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.